altertoxin III

Description

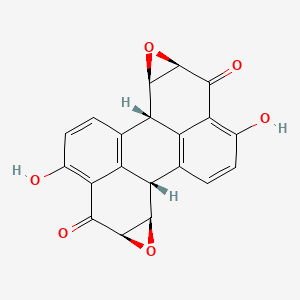

Structure

2D Structure

3D Structure

Properties

CAS No. |

105579-74-6 |

|---|---|

Molecular Formula |

C20H12O6 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

(2S,3R,5R,12S,13R,15R)-8,18-dihydroxy-4,14-dioxaheptacyclo[10.8.1.12,7.03,5.013,15.017,21.011,22]docosa-1(21),7,9,11(22),17,19-hexaene-6,16-dione |

InChI |

InChI=1S/C20H12O6/c21-7-3-1-5-9-12(18-20(26-18)15(23)13(7)9)6-2-4-8(22)14-10(6)11(5)17-19(25-17)16(14)24/h1-4,11-12,17-22H/t11-,12-,17+,18+,19-,20-/m0/s1 |

InChI Key |

CJGDIPRCPKGNLW-AHYXFKKWSA-N |

Isomeric SMILES |

C1=CC(=C2C3=C1[C@@H]4[C@@H]5[C@@H](O5)C(=O)C6=C(C=CC(=C46)[C@@H]3[C@@H]7[C@H](C2=O)O7)O)O |

Canonical SMILES |

C1=CC(=C2C3=C1C4C5C(O5)C(=O)C6=C(C=CC(=C46)C3C7C(C2=O)O7)O)O |

Synonyms |

altertoxin III |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Altertoxin III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of altertoxin III, a perylene quinone mycotoxin produced by fungi of the Alternaria genus. This document details the experimental protocols for its isolation and purification, presents key quantitative and spectroscopic data, and explores its known and inferred biological signaling pathways.

Discovery and Biological Significance

This compound is a secondary metabolite produced by various species of Alternaria, a ubiquitous genus of fungi known to contaminate a wide range of agricultural products. Along with its structural analogs, altertoxin I and altertoxin II, it belongs to the perylene quinone class of mycotoxins. These compounds are of significant interest to the scientific community due to their potent biological activities. In vitro studies have demonstrated that altertoxins possess cytotoxic, genotoxic, and mutagenic properties. The epoxide-bearing analogs, such as altertoxin II and III, exhibit particularly high cytotoxic and genotoxic potential. This inherent bioactivity makes this compound a subject of toxicological concern and a potential candidate for investigation in drug development, particularly in the field of oncology.

Physicochemical and Spectroscopic Data

The unique chemical structure of this compound has been elucidated through various spectroscopic techniques. The following tables summarize its key physicochemical properties and the available spectroscopic data, which are crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂O₆ | [1] |

| Molecular Weight | 348.3 g/mol | [1] |

| Monoisotopic Mass | 348.0634 Da | [1] |

| CAS Number | 105579-74-6 | [1] |

| Chemical Class | Perylene Quinone | [2] |

| Producing Organisms | Alternaria alternata, Alternaria tenuissima | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹³C NMR | Available through PubChem | [1] |

| Mass Spectrometry (MS) | Used for structure elucidation | [3] |

| Infrared (IR) Spectroscopy | Used for structure elucidation | [3] |

| Ultraviolet (UV) Spectroscopy | Used for structure elucidation | [3] |

| Proton NMR (¹H NMR) | Used for structure elucidation | [3] |

Experimental Protocols for Isolation and Purification

While a single, universally adopted protocol for the preparative isolation of this compound is not extensively detailed in the literature, a comprehensive methodology can be synthesized from established procedures for the purification of Alternaria toxins and other mycotoxins. The following protocol outlines a robust workflow for obtaining purified this compound from fungal cultures.

Fungal Culture and Toxin Production

-

Strain Selection and Culture Media: Alternaria alternata or Alternaria tenuissima strains known to produce altertoxins are cultured on a solid substrate medium, such as rice, to promote the production of secondary metabolites. Potato Dextrose Agar (PDA) can also be used for initial culture growth.

-

Incubation: The inoculated rice medium is incubated in the dark at a controlled temperature (typically 25-28°C) for a period of 3 to 4 weeks to allow for sufficient fungal growth and toxin accumulation.

Extraction of Crude Mycotoxin Mixture

-

Homogenization: The moldy rice culture is dried and finely ground to increase the surface area for extraction.

-

Solvent Extraction: The ground culture is subjected to solvent extraction. A common method involves an initial extraction with a non-polar solvent like chloroform to remove lipids, followed by extraction with a more polar solvent system such as methanol:water to extract the mycotoxins. Alternatively, a direct extraction with a solvent mixture like acetonitrile:water:acetic acid can be employed.

-

Concentration: The resulting extract is filtered and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude toxin extract.

Purification of this compound

-

Fractionation: The crude extract is fractionated using chromatographic techniques. Supercritical Fluid Chromatography (SFC) has been shown to be an effective method for the fractionation of complex Alternaria toxin extracts.

-

Liquid Chromatography: Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution system of water and a polar organic solvent like methanol or acetonitrile. The fractions are monitored by UV detection at a wavelength suitable for perylene quinones (e.g., 254 nm).

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and confirmed by mass spectrometry and NMR spectroscopy.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

The genotoxic effects of altertoxins are a primary area of research. While direct studies on this compound are limited, its structural similarity to altertoxins I and II allows for informed inferences about its likely mechanisms of action.

Aryl Hydrocarbon Receptor (AhR) and Nrf2-ARE Signaling Pathways

Studies on altertoxins I and II have demonstrated their ability to activate the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathways.[2][4][5][6][7] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, while the Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.

Activation of these pathways by this compound would involve its binding to AhR in the cytoplasm, leading to the translocation of the AhR-ligand complex to the nucleus. In the nucleus, it dimerizes with the ARNT protein and binds to xenobiotic responsive elements (XREs) in the DNA, initiating the transcription of target genes such as CYP1A1. Similarly, this compound could disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes by binding to the ARE.

The following diagram illustrates the proposed activation of the AhR and Nrf2-ARE pathways by this compound.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Studies on altertoxin II have shown that it can modulate NF-κB signaling.[8] It is plausible that this compound also interacts with this pathway, potentially through the induction of oxidative stress, which is a known modulator of NF-κB activity. The interaction could involve the inhibition of IκBα phosphorylation, which would prevent the nuclear translocation of the p50/p65 NF-κB complex and subsequent transcription of pro-inflammatory genes.

The following diagram depicts a potential mechanism of NF-κB pathway modulation by this compound.

Conclusion and Future Directions

This compound is a potent mycotoxin with significant genotoxic and cytotoxic properties. While its isolation and complete biological characterization are still areas of active research, the methodologies and signaling pathway information presented in this guide provide a solid foundation for further investigation. Future research should focus on developing standardized and high-yield isolation protocols for this compound to facilitate more in-depth toxicological studies. Elucidating the precise molecular targets and the full spectrum of signaling pathways affected by this compound will be crucial for a comprehensive risk assessment and for exploring its potential applications in drug development.

References

- 1. This compound | C20H12O6 | CID 114895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternaria alternata Toxins Synergistically Activate the Aryl Hydrocarbon Receptor Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Altertoxin III in Fungi: A Technical Guide for Researchers

A deep dive into the complex biosynthetic pathway of the perylenequinone mycotoxin, Altertoxin III, offering insights for scientific research and therapeutic development.

Introduction

This compound is a perylenequinone (PQ) mycotoxin produced by various species of Alternaria fungi, most notably Alternaria alternata. These fungi are ubiquitous plant pathogens and common contaminants of food and feed, raising significant concerns for food safety and human health. Altertoxins, including this compound, exhibit a range of biological activities, including cytotoxicity and genotoxicity. Understanding the intricate biosynthetic pathway of this compound is paramount for developing strategies to mitigate its production in agricultural settings and for exploring its potential as a scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps, genetic regulation, and relevant experimental methodologies.

The Core Biosynthetic Pathway: A Shared Origin with Melanin

The biosynthesis of this compound is intricately linked to the well-characterized 1,8-dihydroxynaphthalene (DHN) melanin pathway, sharing a significant portion of its enzymatic machinery[1][2][3]. The divergence from melanin synthesis to produce perylenequinones like this compound occurs at a key intermediate, 1,8-DHN, representing a critical branching point in fungal secondary metabolism[1][2].

The initial steps of the pathway involve the synthesis of a pentaketide precursor, 1,3,6,8-tetrahydroxynaphthalene (T4HN), from acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS) encoded by the pksA gene[1]. A series of reduction and dehydration reactions, catalyzed by reductases (Brm1, Brm2, and Brm3) and a scytalone dehydratase, convert T4HN to the crucial intermediate, 1,8-DHN[1].

The production of perylenequinones is spatially segregated from melanin synthesis within the fungus. While DHN-melanin is primarily synthesized in the spores and aerial hyphae, perylenequinones are formed in the substrate hyphae[1]. This spatial regulation is a key aspect of the differential production of these secondary metabolites.

The Dimerization and Tailoring Steps: Forging the this compound Scaffold

The conversion of 1,8-DHN into the characteristic perylenequinone core of this compound is a critical, yet less understood, part of the pathway. This process is believed to involve two key stages: dimerization and a series of tailoring reactions.

1. Dimerization of 1,8-DHN: The formation of the perylenequinone scaffold necessitates the dimerization of two 1,8-DHN molecules. The precise enzymatic mechanism and the specific enzyme responsible for this crucial C-C bond formation remain to be elucidated[1]. It is hypothesized that a laccase-like or a phenol-oxidizing enzyme could catalyze this oxidative coupling reaction.

2. Tailoring Reactions: Following dimerization, a series of enzymatic modifications, known as tailoring reactions, are required to generate the final structure of this compound. These reactions are likely catalyzed by enzymes such as cytochrome P450 monooxygenases, oxidoreductases, and transferases. While the exact sequence of these events is not definitively established, a putative pathway can be proposed based on the structure of this compound and the known functions of such enzymes in other fungal secondary metabolite pathways[4][5][6][7]. These tailoring steps are expected to include hydroxylations, epoxidations, and potentially rearrangements of the perylenequinone core to yield the specific stereochemistry and functional groups of this compound.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level. The key transcriptional regulator identified to date is CmrA, a transcription factor that strictly controls the production of perylenequinones[1]. Deletion of the cmrA gene abolishes the production of altertoxins, indicating its essential role in activating the expression of the biosynthetic genes, including pksA and likely the genes encoding the yet-to-be-identified dimerization and tailoring enzymes[1].

Quantitative Data on Altertoxin Production

While extensive data on the enzyme kinetics of the this compound pathway are not available, several studies have quantified the production of altertoxins in fungal cultures. The yields of altertoxins can be influenced by culture conditions such as the media composition. For instance, a modified Czapek-Dox medium with low glucose and ammonium sulfate as the nitrogen source has been shown to favor the production of altertoxins[8].

| Mycotoxin | Maximum Concentration (µg/kg) | Matrix | Reference |

| Altertoxin I | 43 | Sorghum feed | [8] |

| Alterperylenol | 58 | Sorghum feed | [8] |

Note: Data for this compound specifically is limited in the reviewed literature, with most studies quantifying Altertoxin I and Alterperylenol.

Experimental Protocols

The study of the this compound biosynthetic pathway employs a range of molecular biology, analytical chemistry, and biochemical techniques.

Fungal Culture and Mycotoxin Extraction

-

Culture Conditions: Alternaria alternata can be cultured on various media to induce mycotoxin production. A modified Czapek-Dox medium (low glucose, ammonium sulfate as the sole nitrogen source) is effective for producing altertoxins[8]. Cultures are typically incubated in the dark at a controlled temperature (e.g., 25°C) for a period of 2-4 weeks.

-

Extraction: Mycotoxins can be extracted from the fungal mycelium and the culture medium using organic solvents such as ethyl acetate or a mixture of acetonitrile, water, and formic acid. The crude extract is then typically evaporated to dryness and redissolved in a suitable solvent for analysis.

Stable Isotope Labeling Studies

Stable isotope labeling is a powerful technique to elucidate biosynthetic pathways.

-

Protocol: [13C6]glucose is used as the sole carbon source in the fungal growth medium[8]. The labeled altertoxins are then biosynthesized by the fungus.

-

Analysis: The incorporation of 13C into the altertoxin molecules is confirmed by mass spectrometry, which provides direct evidence of the precursor-product relationship.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of mycotoxins.

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of altertoxins. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both modified with an additive like formic acid or ammonium formate, is typically employed.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity and sensitivity.

-

Quantification: Quantification is achieved using a stable isotope dilution assay (SIDA) with 13C-labeled internal standards for the highest accuracy, or by using matrix-matched calibration curves[8][9][10][11][12][13][14][15][16][17].

| Parameter | Value |

| Limit of Detection (LOD) | 0.09 - 0.53 µg/kg (for various altertoxins)[8] |

| Recovery | 96 - 109%[8] |

| Relative Standard Deviation (RSD) | < 13%[8] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and regulatory relationships in this compound biosynthesis.

Caption: Overview of the this compound biosynthetic pathway.

Caption: Genetic regulation of perylenequinone biosynthesis by CmrA.

Caption: A typical experimental workflow for this compound analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that initiates from the central fungal polyketide pathway and diverges from melanin synthesis through a series of yet-to-be-fully-elucidated dimerization and tailoring reactions. While significant progress has been made in identifying the upstream enzymes and the key genetic regulator, CmrA, the specific enzymes responsible for the later steps in this compound formation remain a critical knowledge gap. Future research should focus on the characterization of these tailoring enzymes, which could involve gene knockout studies, heterologous expression, and in vitro enzymatic assays. A complete understanding of this pathway will not only contribute to the development of strategies to control the contamination of food with this mycotoxin but also unlock the potential for the biocatalytic production of novel perylenequinone derivatives with valuable bioactive properties for drug development.

References

- 1. Analysis of the biosynthesis of altertoxins in Alternaria alte... [publikationen.bibliothek.kit.edu]

- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 3. Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Putative Nonribosomal Peptide Synthetase and Cytochrome P450 Genes Responsible for Tentoxin Biosynthesis in Alternaria alternata ZJ33 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Cytochrome P450 AaCP1 Is Required for Conidiation and Pathogenicity in the Tangerine Pathotype of Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of seven carbon-13 labeled Alternaria toxins including altertoxins, alternariol, and alternariol methyl ether, and their application to a multiple stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Quantitation of Six Alternaria Toxins in Infant Foods Applying Stable Isotope Labeled Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of 13 Alternaria mycotoxins including modified forms in beer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolite Analysis of Alternaria Mycotoxins by LC-MS/MS and Multiple Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Altertoxin III: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altertoxin III (ATX-III) is a mycotoxin belonging to the perylenequinone class of secondary metabolites produced by various species of Alternaria fungi.[1][2][3][4] These fungi are ubiquitous plant pathogens, and their presence on crops can lead to contamination of food and feed with a variety of mycotoxins.[1][4] Among these, the altertoxins, including ATX-III, are of growing concern due to their potential toxic effects. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound, intended to support research and development efforts in toxicology and drug discovery.

Chemical Structure and Properties

This compound is a polycyclic aromatic hydrocarbon with a perylenequinone core. Its chemical structure is characterized by the presence of epoxide groups, which are believed to contribute to its biological activity.[1]

Chemical Structure of this compound

IUPAC Name: (2S,3R,5R,12S,13R,15R)-8,18-dihydroxy-4,14-dioxaheptacyclo[10.8.1.1²,⁷.0³,⁵.0¹³,¹⁵.0¹⁷,²¹.0¹¹,²²]docosa-1(21),7,9,11(22),17,19-hexaene-6,16-dione[2] Molecular Formula: C₂₀H₁₂O₆[2] Molecular Weight: 348.3 g/mol [2]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. The following table summarizes the available information.

| Property | Value | Source(s) |

| Molecular Weight | 348.3 g/mol | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available for specific solvents. Perylenequinones are generally sparingly soluble in water but soluble in organic solvents. | [5] |

| XLogP3-AA | 2.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

Spectral Data

-

UV-Vis Spectroscopy: Perylenequinones typically exhibit strong absorption in the visible region, contributing to their pigmented nature.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of perylenequinones.[7][8]

Biological Activity and Toxicology

This compound is recognized for its cytotoxic, genotoxic, and mutagenic properties.[1][3] The presence of epoxide moieties in its structure suggests a potential for covalent binding to cellular macromolecules like DNA, which could explain its genotoxic effects.[1]

Cytotoxicity

Studies on the cytotoxicity of this compound are limited. One study using Chinese hamster V79 lung fibroblasts established a non-cytotoxic test range of 0.04 to 0.2 µg/mL.

Genotoxicity and Mutagenicity

This compound has been shown to be mutagenic in the Ames Salmonella typhimurium assay, showing activity against strains TA98, TA100, and TA1537, both with and without metabolic activation.[9] Along with other epoxide-bearing altertoxins like altertoxin II, ATX-III is considered to have high cytotoxic, genotoxic, and mutagenic potential in vitro.[1]

Experimental Protocols

Detailed experimental protocols specifically for the isolation, characterization, and biological evaluation of this compound are not extensively documented in publicly available literature. However, general methodologies for the study of Alternaria mycotoxins and perylenequinones can be adapted.

Isolation and Purification of this compound

A general workflow for the isolation of altertoxins from Alternaria cultures is outlined below.

Caption: General workflow for isolating and characterizing this compound.

Methodology:

-

Fungal Culture: Alternaria species, such as Alternaria alternata, are cultured on a suitable solid medium like rice for several weeks to allow for mycotoxin production.[10][11][12]

-

Extraction: The fungal culture is extracted with appropriate organic solvents, such as methanol or acetonitrile, to isolate the secondary metabolites.[10][11]

-

Purification: The crude extract is subjected to a series of purification steps. This typically involves liquid-liquid partitioning to remove highly polar or non-polar impurities, followed by column chromatography on silica gel. Final purification to obtain pure this compound is often achieved using preparative high-performance liquid chromatography (HPLC).[10][13]

-

Characterization: The purified compound is then characterized using various analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the detailed chemical structure.[2][10] UV-Vis and IR spectroscopy provide additional structural information.[6][14][15][16]

Cytotoxicity Assays

Standard in vitro cytotoxicity assays can be employed to determine the cytotoxic potential of this compound.

Caption: General workflow for assessing this compound cytotoxicity.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human colon cancer cells like Caco-2 or HT-29, or rodent cell lines like V79) is seeded into 96-well plates and allowed to adhere overnight.[17][18][19][20]

-

Treatment: The cells are then treated with a range of concentrations of this compound, typically in a solvent like dimethyl sulfoxide (DMSO), with appropriate solvent controls.

-

Incubation: The treated cells are incubated for a defined period, usually 24, 48, or 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) assay, or resazurin assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell viability is calculated relative to the solvent control, and the half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Signaling Pathways

Direct experimental evidence specifically linking this compound to the modulation of particular signaling pathways is currently lacking in the scientific literature. However, studies on the closely related altertoxins I and II have implicated the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathways. Given the structural similarities, it is plausible that this compound may also interact with these pathways.

Potential Involvement of the AhR Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, cell proliferation, and immune responses.[21][22][23][24] Some planar aromatic hydrocarbons, a class to which altertoxins belong, are known to activate the AhR pathway.[21][22]

Caption: Hypothetical activation of the AhR pathway by this compound.

Potential Involvement of the Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a major cellular defense mechanism against oxidative stress.[25][26][27][28][29] Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification genes. Some mycotoxins have been shown to modulate this pathway.

Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.

Note: The diagrams for the signaling pathways are hypothetical and based on the known activities of structurally related altertoxins. Further research is required to confirm the direct interaction of this compound with these pathways.

Conclusion and Future Directions

This compound is a mycotoxin with demonstrated genotoxic and mutagenic potential. However, a comprehensive understanding of its chemical properties, biological activities, and mechanisms of action is still lacking. Key data gaps include specific physicochemical properties, detailed toxicological profiles including IC₅₀ values in various cell lines, and elucidation of the specific signaling pathways it modulates. Future research should focus on filling these knowledge gaps to enable a thorough risk assessment of this compound and to explore its potential, if any, in drug development, for example, as a tool compound to study specific cellular processes. The detailed characterization of its interactions with cellular targets will be crucial for these endeavors.

References

- 1. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C20H12O6 | CID 114895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mutagenicity of the Alternaria metabolites altertoxins I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of 13 Alternaria mycotoxins including modified forms in beer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. In vitro interactions of Alternaria mycotoxins, an emerging class of food contaminants, with the gut microbiota: a bidirectional relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 17. atsbio.com [atsbio.com]

- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Cytotoxicity Assay Protocol [protocols.io]

- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Involvement of Ahr Pathway in Toxicity of Aflatoxins and Other Mycotoxins [frontiersin.org]

- 23. UQ eSpace [espace.library.uq.edu.au]

- 24. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Altertoxin III: An In-depth Technical Guide on a Potent but Poorly Quantified Mycotoxin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altertoxin III (ATX-III) is a mycotoxin belonging to the perylene quinone class, produced by various species of Alternaria fungi, a common contaminant of a wide range of agricultural commodities. In vitro studies have demonstrated that ATX-III possesses significant cytotoxic, genotoxic, and mutagenic properties, positioning it as a mycotoxin of high toxicological concern. Despite its potent bioactivity, a comprehensive review of the current scientific literature reveals a significant data gap regarding its natural occurrence in food and feed. While analytical methods capable of detecting ATX-III have been developed, there is a conspicuous absence of quantitative data on its prevalence and concentration in real-world samples. This technical guide provides a thorough overview of the existing knowledge on ATX-III, including its toxicological profile and the analytical methodologies for its detection. It also highlights the critical need for further research to ascertain the extent of its contamination in the food chain and to conduct a robust risk assessment for human and animal health.

Introduction to this compound

This compound is a secondary metabolite produced by fungi of the genus Alternaria, notably Alternaria alternata.[1] It belongs to the group of altertoxins, which are structurally characterized by a perylene derivative core.[1] Among the various Alternaria toxins, the epoxide-bearing perylene quinones, which include altertoxin II (ATX-II) and this compound (ATX-III), have been shown to exhibit the highest cytotoxic, genotoxic, and mutagenic potential in laboratory studies. This positions ATX-III as a compound of significant interest for toxicological research and food safety assessment.

Natural Occurrence: A Critical Data Gap

A thorough review of published research indicates a significant lack of quantitative data on the natural occurrence of this compound in food and feed. While studies frequently report the presence and levels of other major Alternaria toxins such as alternariol (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA), specific data for ATX-III is notably absent.

General findings indicate that altertoxins, as a group (often referring to ATX-I and ATX-II), have been detected in Alternaria-infected apples, sorghum, and wheat.[1] The overall contamination levels of Alternaria mycotoxins in commercially available products are reported to be in the range of 1–1000 μg/kg, with significantly higher concentrations found in samples showing visible fungal growth.[1]

To provide a context for the potential co-occurrence of ATX-III, the following table summarizes the quantitative data for other prominent Alternaria toxins in various food and feed commodities. The absence of ATX-III from such surveys underscores the current inability to assess dietary exposure and risk associated with this specific toxin.

Table 1: Natural Occurrence of Major Alternaria Toxins in Food and Feed (Excluding this compound)

| Mycotoxin | Commodity | Country/Region | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Analytical Method | Reference |

| Tenuazonic acid (TeA) | Wheat flour | China | nd - 2034 | - | LC-MS/MS | |

| Tenuazonic acid (TeA) | Tomato products | Germany | up to 193.7 | - | LC-MS/MS | |

| Tenuazonic acid (TeA) | Sunflower seeds | Germany | up to 375.3 | - | LC-MS/MS | |

| Tenuazonic acid (TeA) | Cereals | Europe | up to 4310 | - | LC-MS/MS | [2] |

| Alternariol (AOH) | Wheat flour | China | nd - 97.4 | - | LC-MS/MS | |

| Alternariol (AOH) | Spanish berry juice | Spain | up to 85 ng/mL | - | LC-MS/MS | |

| Alternariol (AOH) | Sunflower seeds | Europe | 6.3 - 1840 | - | Not specified | [2] |

| Alternariol monomethyl ether (AME) | Spanish berry juice | Spain | up to 308 ng/mL | - | LC-MS/MS | |

| Alternariol monomethyl ether (AME) | Cereals | Europe | 3.0 - 184 | - | Not specified | [2] |

| Tentoxin (TEN) | Wheat flour | China | nd - 110.1 | - | LC-MS/MS |

nd: not detected

Toxicological Profile of this compound

The primary toxicological concern associated with this compound is its demonstrated genotoxicity and mutagenicity.

-

Mutagenicity: ATX-III has been shown to be mutagenic in the Ames test using Salmonella typhimurium strains TA98, TA100, and TA1537, both with and without metabolic activation. This indicates its potential to induce DNA mutations directly or after being metabolized into reactive intermediates.

-

Genotoxicity: As a perylene quinone, ATX-III is structurally similar to other polycyclic aromatic hydrocarbons (PAHs) known for their genotoxic effects. The proposed mechanism of toxicity involves the generation of reactive oxygen species (ROS) and the formation of DNA adducts, which can lead to errors in DNA replication and transcription. If not repaired, these DNA lesions can result in mutations and contribute to the initiation of carcinogenesis.

Due to its high in vitro toxicity, ATX-III is considered a significant hazard, although the lack of in vivo data and natural occurrence information currently prevents a comprehensive risk assessment.

Experimental Protocols for Detection and Quantification

The analysis of this compound, typically as part of a multi-toxin method for Alternaria mycotoxins, is predominantly carried out using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting trace levels of these toxins in complex food and feed matrices.

General Analytical Workflow

A generalized experimental protocol for the analysis of Alternaria toxins, including ATX-III, is outlined below.

1. Sample Preparation:

-

Homogenization: A representative sample of the food or feed commodity is finely ground to ensure homogeneity.

-

Weighting: A precise amount of the homogenized sample (typically 2-5 grams) is weighed into a centrifuge tube.

2. Extraction:

-

Solvent Addition: An extraction solvent, commonly a mixture of acetonitrile, water, and an acid (e.g., formic acid or acetic acid), is added to the sample. The acidic conditions improve the extraction efficiency of the target analytes.

-

Shaking: The sample and solvent mixture is vigorously shaken or vortexed for a specified period (e.g., 30-60 minutes) to ensure thorough extraction of the mycotoxins from the matrix.

-

Centrifugation: The mixture is then centrifuged at high speed to separate the solid matrix from the liquid extract.

3. Clean-up (Optional but Recommended):

-

Solid-Phase Extraction (SPE): The supernatant (extract) may be passed through a solid-phase extraction cartridge (e.g., C18 or polymeric sorbents) to remove interfering matrix components such as fats, pigments, and sugars. This step is crucial for improving the sensitivity and robustness of the LC-MS/MS analysis.

-

Elution: The mycotoxins retained on the SPE cartridge are then eluted with a small volume of an appropriate solvent.

4. Final Preparation and Analysis:

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system.

-

Chromatographic Separation: The mycotoxins are separated on a C18 or similar reversed-phase column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.

-

Mass Spectrometric Detection: The separated analytes are ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each mycotoxin to ensure accurate identification and quantification.

-

5. Quantification:

-

Quantification is typically performed using matrix-matched calibration curves or by the stable isotope dilution assay (SIDA) if isotopically labeled internal standards are available.

Visualizations

Experimental Workflow

Caption: Generalized experimental workflow for the analysis of this compound.

Conceptual Signaling Pathway: DNA Damage Response

Given that this compound is a known genotoxic agent, it is expected to activate the cellular DNA Damage Response (DDR) pathway. The following diagram illustrates a conceptual model of this pathway.

Caption: Conceptual DNA Damage Response pathway activated by this compound.

Conclusion and Future Perspectives

This compound is a mycotoxin with potent genotoxic and mutagenic properties, raising significant concerns for food and feed safety. However, the current body of scientific literature is marked by a critical lack of data on its natural occurrence. This data gap prevents a thorough assessment of dietary exposure and the associated risks to human and animal health.

Future research should prioritize the following:

-

Development and application of sensitive and validated analytical methods specifically targeting ATX-III in a wide range of food and feed commodities.

-

Comprehensive surveys to determine the prevalence and concentration of ATX-III in agricultural products, particularly those known to be susceptible to Alternaria contamination.

-

In vivo toxicological studies to better understand the absorption, distribution, metabolism, and excretion (ADME) of ATX-III and to establish health-based guidance values.

-

Investigation of the combined toxic effects of ATX-III with other co-occurring Alternaria mycotoxins.

Addressing these research needs is essential for regulatory bodies to make informed decisions regarding the potential need for monitoring programs and maximum limits for this compound in the food and feed supply chain.

References

Preliminary Cytotoxicity Screening of Altertoxin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Altertoxin III (ATX-III) is a perylene quinone mycotoxin produced by fungi of the Alternaria genus. As a member of the epoxide-bearing altertoxins, it is recognized for its potential cytotoxic, genotoxic, and mutagenic properties in vitro.[1] However, specific quantitative data on its cytotoxicity and the precise molecular pathways it affects are notably scarce in publicly available literature. This technical guide synthesizes the existing data on ATX-III, provides context by including data from the more extensively studied analog Altertoxin II (ATX-II), and details relevant experimental protocols for its preliminary cytotoxicity screening.

Quantitative Cytotoxicity Data

Published quantitative cytotoxicity data for this compound is limited. The primary available data comes from studies using the Chinese hamster lung V79 cell line.

Cytotoxicity of this compound

The following table summarizes the known cytotoxic concentrations of ATX-III in the V79 cell line. The study aimed to find a non-cytotoxic range to subsequently test for other effects, hence the absence of a specific IC50 value.[2][3]

| Cell Line | Assay | Parameter | Value (µg/mL) | Comparative Potency | Reference |

| V79 | Metabolic Cooperation Assay | Non-Cytotoxic Range | 0.04 - 0.2 | ATX-II > ATX-III > ATX-I | [2][3] |

Comparative Cytotoxicity Data: Altertoxin II

For context, this table presents cytotoxicity data for the closely related and more potent analog, Altertoxin II. These values highlight the high cytotoxic potential of this structural class of mycotoxins.

| Cell Line | Assay | Parameter | Value | Reference |

| Ewing Sarcoma Cells (A-673, etc.) | SRB | GI50 (Mean) | 8 ± 3 nM | [4] |

| Non-Ewing Sarcoma Cells | SRB | GI50 (Mean) | 200 ± 100 nM | [4] |

| Murine Lymphoma (L5178Y) | Not Specified | % Growth Inhibition | 94.4% at 10 µg/mL | [5] |

| HT-29, HCEC | SRB | Cytotoxicity | Concentration-dependent | [6] |

Experimental Protocols

Detailed protocols for the specific assays used to screen this compound and other standard cytotoxicity assays are provided below.

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for in vitro cytotoxicity screening of a test compound like this compound.

Caption: General workflow for in vitro cytotoxicity screening.

V79 Metabolic Cooperation Assay (Cytotoxicity Determination)

This assay's primary purpose is to detect inhibition of gap junction intercellular communication (GJIC), a characteristic of many tumor promoters. A preliminary cytotoxicity test is a mandatory first step to ensure that observed effects are not due to cell death.[7][8]

Principle: The cytotoxicity of a test compound is determined by its effect on the colony-forming ability of the V79 cells. A concentration range that allows for high cell survival (e.g., 70-95%) is then selected for the subsequent communication assay.[2]

Methodology:

-

Cell Culture: Maintain Chinese hamster V79 lung fibroblasts in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Seed a low number of V79 cells (e.g., 100-200 cells) into each well of a multi-well plate.

-

Compound Exposure: After allowing cells to attach (typically 4-6 hours), introduce this compound at various concentrations. Include a solvent control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 3-4 days) in a humidified incubator at 37°C with 5% CO₂.

-

Fixation and Staining:

-

Gently wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with a fixing agent like methanol for 10-15 minutes.

-

Stain the fixed colonies with a solution such as Giemsa or crystal violet for 15-30 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of visible colonies in each well.

-

Data Analysis: Calculate the percent survival for each concentration relative to the solvent control. The non-cytotoxic range is determined as the concentrations that result in high (e.g., >70%) cell survival.[2]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content. It is a common method for screening the cytotoxicity of mycotoxins.[4][6]

Methodology:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium. Add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound TCA and medium components. Allow the plates to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Solubilization: Allow the plates to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.

-

Measurement: Read the absorbance at approximately 510-565 nm using a microplate reader.

Signaling Pathways and Mechanism of Action

Direct research into the signaling pathways modulated by this compound is exceptionally limited. The primary investigation in this area has focused on its effect on direct cell-to-cell communication.

Effect on Gap Junction Intercellular Communication (GJIC)

Gap junctions are channels that allow adjacent cells to directly share small molecules and ions, a process critical for maintaining tissue homeostasis.[9] The V79 metabolic cooperation assay is designed to test if a substance can block this communication. The key finding for this compound is that, unlike some tumor promoters, it did not significantly inhibit gap junction communication at non-cytotoxic concentrations.[2][3]

Caption: Principle of Gap Junction Intercellular Communication (GJIC).

Known Pathways for Related Altertoxins

While not demonstrated for this compound, the structurally similar Altertoxin II has been shown to activate specific cellular stress response pathways. These pathways represent logical targets for future investigation into the mechanism of this compound.

-

DNA Damage Response: ATX-II has been shown to cause DNA double-strand breaks, leading to the activation of DNA damage response pathways and cell cycle arrest in the S phase.[4]

-

Nrf2-ARE Pathway Activation: ATX-II can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular defense against oxidative stress.[10]

The diagram below illustrates a simplified Nrf2 activation pathway, a potential mechanism for investigation for this compound.

Caption: Simplified Nrf2 antioxidant response pathway.

Conclusion and Future Directions

The preliminary cytotoxicity data for this compound indicates that it is a potent toxin, though likely less so than Altertoxin II. A significant data gap exists regarding its specific IC50 values across a range of human cell lines and a detailed understanding of its molecular mechanisms. The finding that it does not significantly inhibit gap junction communication distinguishes it from some other xenobiotics and suggests its cytotoxic effects may arise from other mechanisms, such as the induction of DNA damage or oxidative stress, similar to its close analogs. Future research should prioritize comprehensive cytotoxicity screening in relevant human cell lines (e.g., intestinal, hepatic, and renal) and investigate its potential to activate key cellular stress and damage pathways.

References

- 1. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Effects of purified altertoxins I, II, and III in the metabolic communication V79 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altertoxin II, a Highly Effective and Specific Compound against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional impairment triggered by altertoxin II (ATXII) in intestinal cells in vitro: cross-talk between cytotoxicity and mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Notes to application of the V79 metabolic cooperation assay for detection of potential tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interlaboratory studies with the Chinese hamster V79 cell metabolic cooperation assay to detect tumor-promoting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Genotoxicity Assessment of Altertoxin III: A Technical Guide Based on Surrogate Data

Disclaimer: As of late 2023, comprehensive studies specifically detailing the initial genotoxicity assessment of Altertoxin III (ATX-III) are not available in publicly accessible scientific literature. A 2023 review on Alternaria toxins explicitly highlights this data gap. However, ATX-III belongs to a group of structurally related epoxide-bearing perylene quinones, including Altertoxin II (ATX-II) and Stemphyltoxin III (STTX-III).[1][2][3][4] These analogs are consistently reported to exhibit the highest cytotoxic, genotoxic, and mutagenic potential among all characterized Alternaria toxins in in vitro models.[1][2][3][4]

This technical guide, therefore, utilizes the substantial body of research available for ATX-II and STTX-III as a scientifically grounded surrogate to outline the expected genotoxic profile of ATX-III, propose a robust assessment strategy, and detail the likely mechanisms of action. The experimental protocols and data presented herein are derived from studies on these close analogs and should be considered predictive for ATX-III.

Data Presentation: Genotoxicity & Mutagenicity of Surrogate Compounds

The following tables summarize quantitative data from key genotoxicity and mutagenicity studies on ATX-II and STTX-III. These values highlight their potent activity, often orders of magnitude greater than other Alternaria mycotoxins like Alternariol (AOH).

Table 1: Comparative Mutagenicity in Mammalian Cells (HPRT Assay)

| Compound | Cell Line | Assay Type | Effective Concentration | Key Finding |

| Altertoxin II (ATX-II) | V79 (Chinese Hamster Lung) | HPRT Gene Mutation | ≥ 0.25 µM | At least 50-fold more mutagenic than AOH. A 0.25 µM concentration induced a mutant frequency comparable to 20 µM of AOH.[3] |

| Stemphyltoxin III (STTX-III) | V79 (Chinese Hamster Lung) | HPRT Gene Mutation | ≥ 0.25 µM | Showed a similar high mutagenic potency to ATX-II, with a significant increase in mutant frequency above 0.25 µM.[3] |

| Alternariol (AOH) (Reference) | V79 (Chinese Hamster Lung) | HPRT Gene Mutation | ≥ 10 µM | Demonstrated a clear, concentration-dependent increase in mutant frequency starting at 10 µM.[3] |

Table 2: DNA Damage Potential in Mammalian Cells (Comet Assay & Repair Kinetics)

| Compound | Cell Line(s) | Assay Type | Key Findings on DNA Damage & Repair |

| Altertoxin II (ATX-II) | TK6 (Human Lymphoblastoid) | Alkaline Comet Assay | Induces significant DNA strand breaks. The damage is persistent and not completely repaired within a 24-hour period.[5] |

| Stemphyltoxin III (STTX-III) | TK6 (Human Lymphoblastoid), XPA-deficient (NER-deficient) | Alkaline Comet Assay, DNA Repair Kinetics | Induces persistent DNA strand breaks. Repair was dependent on the Nucleotide Excision Repair (NER) pathway, leading to damage accumulation in NER-deficient cells.[5] |

Experimental Protocols

A robust initial assessment of ATX-III's genotoxicity would logically follow the successful protocols used for its analogs. These methodologies are aligned with OECD guidelines for chemical testing.[6][7][8]

Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This assay is a crucial first screen for point mutation-inducing potential.

-

Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) should be used to detect various types of base-pair substitutions and frameshift mutations.

-

Metabolic Activation: The assay must be conducted both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to identify parent compound activity versus metabolite activity.

-

Procedure (Plate Incorporation Method):

-

Prepare serial dilutions of ATX-III in a suitable solvent (e.g., DMSO).

-

In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the ATX-III test solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).

-

Add 2.0 mL of molten top agar and vortex gently.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate. A compound is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies over the negative control, typically by a factor of two or more.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This test identifies both clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential.

-

Cell Line: A suitable mammalian cell line, such as human peripheral blood lymphocytes, L5178Y, TK6, or CHO cells, should be selected.

-

Exposure Conditions:

-

Short-term treatment with S9: Expose cells for 3-6 hours with ATX-III in the presence of S9 mix, then wash and culture for a further 1.5-2.0 normal cell cycles.

-

Continuous treatment without S9: Expose cells for 1.5-2.0 normal cell cycles without S9 mix.

-

-

Cytotoxicity Measurement: A concurrent cytotoxicity assay (e.g., Relative Population Doubling or Relative Increase in Cell Count) is mandatory to ensure micronucleus analysis is performed at appropriate, non-lethal concentrations (typically up to 55±5% cytotoxicity).

-

Harvest and Staining:

-

After the expression period, harvest the cells.

-

Treat with a hypotonic solution and fix.

-

Stain the cytoplasm and nuclei using a DNA-specific stain like Giemsa, DAPI, or Acridine Orange. A cytoplasmic stain is required to confirm micronuclei are within the cytoplasm.

-

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Mandatory Visualizations

The following diagrams illustrate the proposed assessment workflow and the molecular mechanism of action for epoxide-bearing perylene quinones like ATX-III.

Caption: Proposed workflow for the genotoxicity assessment of this compound.

Caption: Proposed mechanism of genotoxicity for this compound.

References

- 1. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.insa.pt [repositorio.insa.pt]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Fusarium and Alternaria Mycotoxins: Occurrence, Toxicity and Toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. OECD Guidlines By Genotoxicity | PPTX [slideshare.net]

- 8. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]

The Mutagenic Potential of Altertoxin III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutagenic potential of altertoxin III (ATX-III), a mycotoxin produced by fungi of the Alternaria genus. The document summarizes key findings from the Ames test, details relevant experimental protocols, and illustrates the implicated molecular pathways.

Executive Summary

This compound, a perylene quinone derivative, has demonstrated significant mutagenic activity in the Ames Salmonella typhimurium assay. It induces mutations in strains TA98, TA100, and TA1537, indicating its potential to cause both frameshift and base-pair substitution mutations. Notably, this mutagenicity is observed both in the presence and absence of metabolic activation, suggesting that ATX-III and its metabolites can directly interact with DNA. The potent genotoxic nature of ATX-III underscores the importance of its assessment in food safety and toxicology.

Data Presentation: Mutagenicity of this compound in the Ames Test

The following table summarizes the quantitative data on the mutagenic activity of this compound in various Salmonella typhimurium strains. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.

| Salmonella typhimurium Strain | Type of Mutation Detected | Metabolic Activation (S9) | Mutagenic Potency (Revertants/µg) | Result |

| TA98 | Frameshift | - | 250 | Positive[1] |

| + | 150 | Positive[1] | ||

| TA100 | Base-pair substitution | - | Data not available | Positive[1][2] |

| + | Data not available | Positive[1][2] | ||

| TA1537 | Frameshift | - | Data not available | Positive[1][2] |

| + | Data not available | Positive[1][2] |

Data for TA98 is derived from the dose-response curve presented by Stack and Prival (1986). While mutagenicity in TA100 and TA1537 was established, specific quantitative data on revertant colonies per microgram was not provided in the reviewed literature.

Experimental Protocols: Ames Test for this compound

The following protocol is a synthesized methodology based on standard Ames test procedures and specific details from studies on altertoxins.

Bacterial Strains and Culture Preparation

-

Strains: Salmonella typhimurium histidine auxotroph strains TA98, TA100, and TA1537 are utilized. These strains are selected to detect different types of mutations.

-

Culture: Overnight cultures of each strain are prepared by inoculating a single colony into nutrient broth and incubating at 37°C with shaking for 12-16 hours.

Preparation of Test Substance and Controls

-

This compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of dilutions are then made to achieve the desired test concentrations.

-

Controls:

-

Negative (Solvent) Control: The solvent used to dissolve this compound (e.g., DMSO) is tested to ensure it does not induce mutations.

-

Positive Controls: Known mutagens are used to confirm the sensitivity of each bacterial strain and the efficacy of the S9 mix. Examples include 2-nitrofluorene for TA98 without S9, sodium azide for TA100 and TA1535 without S9, and 2-aminoanthracene for all strains with S9 activation.

-

Metabolic Activation (S9 Mix)

-

For assays including metabolic activation, a rat liver homogenate (S9 fraction), induced with Aroclor 1254, is used. The S9 mix is prepared by combining the S9 fraction with a buffer solution containing cofactors such as NADP+ and glucose-6-phosphate.

Plate Incorporation Assay

-

To 2 mL of molten top agar (maintained at 45°C), the following are added in sequence:

-

0.1 mL of the overnight bacterial culture.

-

0.1 mL of the this compound dilution or control solution.

-

0.5 mL of S9 mix or a sterile buffer (for assays without metabolic activation).

-

-

The mixture is gently vortexed and poured onto the surface of a minimal glucose agar plate.

-

The plate is tilted and rotated to ensure even distribution of the top agar.

-

Plates are incubated in the dark at 37°C for 48-72 hours.

Data Collection and Analysis

-

Following incubation, the number of revertant colonies (his+ revertants) on each plate is counted.

-

The mutagenic response is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates. A dose-dependent increase in revertant colonies, typically a doubling or more over the background, is considered a positive result.

Mandatory Visualizations

Experimental Workflow: Ames Test

Caption: Workflow of the Ames test for assessing the mutagenicity of this compound.

Signaling Pathway: Topoisomerase II Inhibition

Altertoxins have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to DNA strand breaks and genomic instability.

Caption: Proposed mechanism of this compound-induced genotoxicity via topoisomerase II inhibition.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

Some studies suggest that altertoxins can activate the Aryl Hydrocarbon Receptor (AhR) pathway, which is involved in the metabolism of xenobiotics and can lead to the production of reactive oxygen species (ROS) and DNA damage.

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by this compound.

References

Altertoxin III: A Technical Overview of Preliminary Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altertoxin III (ATX-III) is a mycotoxin belonging to the perylene quinone class of secondary metabolites produced by fungi of the genus Alternaria.[1][2][3][4] These fungi are common contaminants of a wide range of agricultural commodities.[1] Preliminary in vitro studies have identified ATX-III as a potent cytotoxic, genotoxic, and mutagenic agent.[1][2][3][4] This technical guide provides a comprehensive summary of the current understanding of the mechanism of action of ATX-III, drawing from preliminary studies and research on structurally and toxicologically similar compounds, namely altertoxin II (ATX-II) and stemphyltoxin III (STTX-III). Due to the limited availability of specific data for ATX-III, findings from these related compounds are used to infer its likely mechanisms, and are explicitly noted.

Cytotoxicity

This compound has demonstrated significant cytotoxic effects in in vitro cell-based assays. In studies using Chinese hamster V79 lung fibroblast cells, ATX-III was found to be more cytotoxic than altertoxin I (ATX-I) but less so than ATX-II.[5][6] While specific IC50 values for ATX-III are not widely reported, a non-cytotoxic concentration range for metabolic communication assays in V79 cells has been established.[5][6]

Table 1: Cytotoxicity of this compound and Related Perylene Quinones

| Compound | Cell Line | Assay | Endpoint | Concentration/Value | Reference(s) |

| This compound | V79 | Metabolic Cooperation | Non-cytotoxic range | 0.04 - 0.2 µg/mL | [5][6] |

| Altertoxin II | V79 | Metabolic Cooperation | Cytotoxic | More cytotoxic than ATX-III | [5][6] |

| Altertoxin II | Multiple | Various | IC50 | 0.4 - 16.5 µM | [1] |

| Stemphyltoxin III | V79 | Cell Number Reduction | Cytotoxic | > 0.5 µM | [1] |

Genotoxicity and Mechanism of Action

The genotoxicity of this compound and its analogues is a primary focus of research into their mechanism of action. The presence of a reactive epoxide moiety in the structure of ATX-III is believed to be central to its DNA-damaging capabilities.[1][7]

Inhibition of Topoisomerase IIα

Initial investigations into the molecular targets of perylene quinones have identified topoisomerase IIα as a key enzyme affected by these mycotoxins. However, a critical distinction has been observed in their mode of inhibition. While some mycotoxins act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, ATX-II and STTX-III have been identified as catalytic inhibitors .[7][8] This means they inhibit the enzyme's activity without trapping it on the DNA, and therefore do not induce double-strand breaks through this mechanism.[7] It is highly probable that ATX-III shares this mechanism of catalytic inhibition.

Table 2: Inhibition of Topoisomerase IIα by Altertoxin Analogues

| Compound | Assay | Endpoint | Initial Inhibitory Concentration | Reference(s) |

| Altertoxin II | Decatenation Assay | Catalytic Inhibition | 25 µM | [8][9] |

| Stemphyltoxin III | Decatenation Assay | Catalytic Inhibition | 10 µM | [8][9] |

DNA Adduct Formation

The primary proposed mechanism for the genotoxicity of epoxide-bearing perylene quinones like ATX-III is the formation of covalent DNA adducts.[7] The epoxide ring is a highly reactive electrophile that can directly alkylate nucleophilic sites on DNA bases.[10][11] Studies on the closely related ATX-II have demonstrated the formation of covalent adducts with guanine and, to a lesser extent, cytosine under cell-free conditions.[12][13] These bulky lesions on the DNA are thought to be the principal triggers of downstream cellular responses to DNA damage.

DNA Damage Response and Repair

The formation of bulky DNA adducts by ATX-III is expected to trigger cellular DNA damage response (DDR) pathways. The persistent nature of DNA strand breaks induced by ATX-II and STTX-III suggests that these adducts are not easily repaired.[7] For STTX-III, the repair of this damage has been shown to be dependent on the Nucleotide Excision Repair (NER) pathway.[7] The NER pathway is the primary mechanism for removing bulky, helix-distorting DNA lesions.[14][15]

Experimental Protocols

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Toxin Treatment : Treat cells with a range of concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage of the control and determine the IC50 value.

Genotoxicity Assay (Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment : Expose cells to various concentrations of this compound.

-

Cell Embedding : Mix a single-cell suspension with low melting point agarose and layer onto a microscope slide.

-

Lysis : Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the nucleoid.

-

Alkaline Unwinding : Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis : Apply an electric field to allow the migration of fragmented DNA from the nucleoid, forming a "comet tail".

-

Neutralization and Staining : Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis : Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage (e.g., tail length, tail moment).

Topoisomerase IIα Inhibition Assay (Decatenation Assay)

This cell-free assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase IIα.

-

Reaction Setup : Prepare a reaction mixture containing kinetoplast DNA (kDNA - a network of interlocked DNA circles), topoisomerase IIα, and the appropriate buffer.

-

Inhibitor Addition : Add varying concentrations of this compound to the reaction mixture.

-

Incubation : Incubate the reaction at 37°C to allow for the decatenation of kDNA into individual minicircles.

-

Reaction Termination : Stop the reaction (e.g., by adding SDS).

-

Gel Electrophoresis : Separate the reaction products on an agarose gel. Catenated kDNA remains at the origin, while decatenated minicircles migrate into the gel.

-

Visualization : Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light to assess the degree of inhibition.

Conclusion

Preliminary studies indicate that this compound is a potent mycotoxin with significant cytotoxic and genotoxic properties. Its mechanism of action is likely multifaceted, involving the catalytic inhibition of topoisomerase IIα and, more critically, the formation of bulky DNA adducts through its reactive epoxide group. These adducts appear to be persistent and require the Nucleotide Excision Repair pathway for their removal. Further research is needed to fully elucidate the specific DNA adducts formed by ATX-III, the detailed signaling pathways activated in response to this damage, and its toxicological relevance in vivo. The experimental frameworks outlined in this guide provide a basis for future investigations into this important mycotoxin.

References

- 1. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.insa.pt [repositorio.insa.pt]

- 3. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Effects of purified altertoxins I, II, and III in the metabolic communication V79 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage and repair kinetics of the Alternaria mycotoxins alternariol, altertoxin II and stemphyltoxin III in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual effectiveness of Alternaria but not Fusarium mycotoxins against human topoisomerase II and bacterial gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Markers for DNA damage are induced in the rat colon by the Alternaria toxin altertoxin-II, but not a complex extract of cultured Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Markers for DNA damage are induced in the rat colon by the Alternaria toxin altertoxin-II, but not a complex extract of cultured Alternaria alternata [frontiersin.org]

- 12. DNA reactivity of altertoxin II: Identification of two covalent guanine adducts formed under cell-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Toxicological Profile of Altertoxin III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altertoxin III (ATX-III) is a perylene quinone mycotoxin produced by fungi of the Alternaria genus, notably Alternaria alternata. As a contaminant in various food and feedstuffs, ATX-III poses a potential risk to human and animal health. This technical guide provides a comprehensive overview of the current toxicological data on ATX-III, with a focus on its genotoxic and cytotoxic properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological significance of this mycotoxin and to identify areas requiring further investigation. While in vitro studies have established the mutagenic potential of ATX-III, a significant lack of in vivo toxicity data and a detailed understanding of its mechanisms of action, including the specific signaling pathways it perturbs, represent critical knowledge gaps.

Chemical and Physical Properties

This compound is a complex polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂O₆. Its structure is characterized by a perylene quinone core with epoxide functionalities, which are believed to contribute to its reactivity and toxicity.

| Property | Value |

| Chemical Formula | C₂₀H₁₂O₆ |

| Molecular Weight | 348.3 g/mol |

| Appearance | Yellow solid |

| CAS Number | 105579-74-6 |

In Vitro Toxicology

The primary toxicological concerns associated with this compound are its potent mutagenic and cytotoxic effects observed in in vitro test systems.

Mutagenicity

This compound has been demonstrated to be a potent mutagen in the Ames Salmonella typhimurium assay. It induces mutations in strains TA98, TA100, and TA1537, indicating its ability to cause both frameshift and base-pair substitution mutations. Notably, its mutagenic activity is observed both with and without metabolic activation by a rat liver S9 fraction, suggesting that ATX-III itself is a direct-acting mutagen.[1]

Table 1: Mutagenicity of this compound in the Ames Test [1]

| S. typhimurium Strain | Concentration per plate (µg) | Metabolic Activation (S9) | Result |

| TA98 | 0.018 - 60 | - | Positive |

| TA98 | 0.018 - 60 | + | Positive |

| TA100 | 0.018 - 60 | - | Positive |

| TA100 | 0.018 - 60 | + | Positive |

| TA1537 | 0.018 - 60 | - | Positive |

| TA1537 | 0.018 - 60 | + | Positive |

Cytotoxicity

Data on the cytotoxicity of this compound is limited, with no specific IC50 values reported in the reviewed literature. However, comparative studies in the Chinese hamster lung V79 metabolic cooperation assay have provided insights into its relative toxicity. In this system, this compound was found to be less cytotoxic than altertoxin II but more cytotoxic than altertoxin I.[2]

Table 2: Non-cytotoxic Concentration Range of this compound in V79 Cells [2]

| Cell Line | Assay | Non-cytotoxic Range (µg/mL) |

| V79 | Metabolic Cooperation | 0.04, 0.06, 0.08, 0.1, 0.2 |

In Vivo Toxicology

There is a significant lack of in vivo toxicological data for this compound. To date, no studies have been identified that report key toxicological parameters such as the median lethal dose (LD50) or the no-observed-adverse-effect level (NOAEL). This represents a critical data gap in the risk assessment of ATX-III.

Mechanism of Action and Signaling Pathways